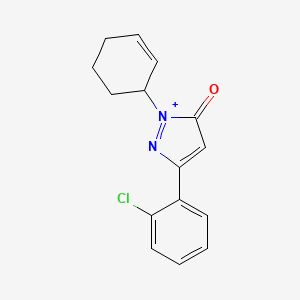
5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorinated aromatic compound.
Cyclohexene addition: The final step involves the addition of a cyclohexene moiety to the pyrazole ring under specific reaction conditions, such as the use of a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Bromophenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
- 5-(2-Methylphenyl)-2-(cyclohex-2-en-1-yl)-3-oxo-3H-pyrazol-2-ium
Uniqueness
“5-(2-Chlorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is unique due to the presence of the 2-chlorophenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
118049-75-5 |
|---|---|
Molecular Formula |
C15H14ClN2O+ |
Molecular Weight |
273.74 |
IUPAC Name |
5-(2-chlorophenyl)-2-cyclohex-2-en-1-ylpyrazol-2-ium-3-one |
InChI |
InChI=1S/C15H14ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h2,4-6,8-11H,1,3,7H2/q+1 |
InChI Key |
JLCBGBYHCGMXCD-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)[N+]2=NC(=CC2=O)C3=CC=CC=C3Cl |
Synonyms |
5-(2-CHLOROPHENYL)-2,4-DIHYDRO-2-PHENYL-3H-PYRAZOL-3-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















